molecular formula C8H10ClN3O B13303054 2-Chloro-4-cyclobutoxypyrimidin-5-amine

2-Chloro-4-cyclobutoxypyrimidin-5-amine

Cat. No.: B13303054
M. Wt: 199.64 g/mol
InChI Key: OCOAUAFOTDBGRH-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclobutoxypyrimidin-5-amine is a heterocyclic compound with the molecular formula C₈H₁₀ClN₃O It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclobutoxypyrimidin-5-amine typically involves the nucleophilic substitution of a chlorine atom in a pyrimidine ring. One common method is the reaction of 2,4-dichloropyrimidine with cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutoxypyrimidin-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization: It can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as potassium carbonate or triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Aminopyrimidines: Formed by substitution of the chlorine atom with amines.

    Thiolpyrimidines: Formed by substitution with thiols.

    Cyclized Derivatives: Formed through intramolecular cyclization reactions.

Scientific Research Applications

2-Chloro-4-cyclobutoxypyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxypyrimidin-5-amine
  • 2-Chloro-4-ethoxypyrimidin-5-amine
  • 2-Chloro-4-propoxypyrimidin-5-amine

Uniqueness

2-Chloro-4-cyclobutoxypyrimidin-5-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-chloro-4-cyclobutyloxypyrimidin-5-amine

InChI

InChI=1S/C8H10ClN3O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3,10H2

InChI Key

OCOAUAFOTDBGRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2N)Cl

Origin of Product

United States

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